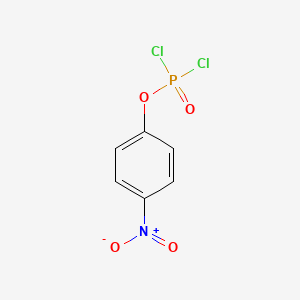

4-Nitrophenyl phosphorodichloridate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at a temperature range of 0-5°C to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted phosphates.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrophenol and phosphoric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with this compound.

Major Products Formed

Substituted Phosphates: Formed through substitution reactions with nucleophiles.

4-Nitrophenol and Phosphoric Acid: Formed through hydrolysis.

Applications De Recherche Scientifique

Applications Overview

4-Nitrophenyl phosphorodichloridate is primarily utilized in the following areas:

- Organic Synthesis

- Catalysis

- Functional Coatings

- Energy Applications

Case Study 1: Phosphorylation of Nucleosides

In a study focusing on nucleoside analogs, this compound was utilized to create phosphonate prodrugs. These compounds demonstrated improved bioavailability and stability compared to their parent nucleosides, highlighting the importance of phosphorylation in drug development .

Case Study 2: Environmental Monitoring

The compound's role in catalytic hydrolysis reactions has been extensively studied for its environmental implications. For instance, its ability to hydrolyze paraoxon—a potent pesticide—was investigated to understand its degradation pathways in aquatic environments. This research is critical for assessing the risks associated with chemical contaminants .

Mécanisme D'action

The mechanism of action of 4-nitrophenyl phosphorodichloridate involves its ability to phosphorylate nucleophilic groups in organic molecules . This phosphorylation occurs through a nucleophilic substitution reaction, where the nucleophile attacks the phosphorus atom, displacing one of the chlorine atoms . The compound can also act as an enzyme inhibitor by binding to the active site of enzymes and obstructing the entry of substrates .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl phosphorodichloridate can be compared with other similar compounds, such as:

Phenyl dichlorophosphate: Similar in structure but lacks the nitro group, making it less reactive in certain reactions.

Diethyl chlorophosphate: Contains ethyl groups instead of the nitrophenyl group, leading to different reactivity and applications.

2-Chlorophenyl phosphorodichloridate: Similar structure but with a chlorine substituent on the phenyl ring, affecting its reactivity and use.

The uniqueness of this compound lies in its nitro group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and enzymology .

Activité Biologique

4-Nitrophenyl phosphorodichloridate (PNPD) is an organophosphorus compound recognized for its significant biological activity, particularly in the fields of enzymatic inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research outcomes.

This compound is characterized by its high reactivity, primarily due to the presence of the phosphorodichloridate functional group. This compound acts as a potent phosphorylating agent, facilitating the transfer of phosphate groups to various substrates. Its mechanism often involves the formation of stable intermediates that can interact with biological macromolecules, leading to diverse biological effects.

Antibacterial Activity

Research has demonstrated that PNPD exhibits notable antibacterial properties against a range of bacterial strains. A study evaluating various phosphoramidates, including PNPD derivatives, found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| PNPD | Staphylococcus aureus | 18 |

| PNPD | Escherichia coli | 15 |

| PNPD derivative A | Bacillus subtilis | 20 |

| PNPD derivative B | Klebsiella pneumoniae | 17 |

The effectiveness of these compounds is often attributed to their ability to disrupt bacterial enzyme function, particularly those involved in cell wall synthesis and metabolism.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, resulting in prolonged nerve signal transmission. This property makes PNPD a subject of interest in neuropharmacology and toxicology .

Case Study: Acetylcholinesterase Inhibition

In a controlled laboratory setting, PNPD was tested against AChE extracted from rat brains. The results indicated that PNPD inhibited AChE activity with an IC50 value significantly lower than that of other known inhibitors, suggesting its potential utility in studying cholinergic signaling pathways and developing antidotes for organophosphate poisoning .

Toxicological Considerations

While the biological activities of PNPD are promising, it is essential to consider its toxicity profile. The compound is classified as highly reactive and toxic, with potential carcinogenic effects upon exposure. Safety protocols must be strictly followed when handling PNPD in laboratory settings .

Propriétés

IUPAC Name |

1-dichlorophosphoryloxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBESHYZRJICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061131 | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-52-6 | |

| Record name | 4-Nitrophenyl phosphorodichloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dichlorophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Nitrophenyl phosphorodichloridate in organic synthesis?

A1: this compound serves as a crucial reagent for phosphorylating alcohols [, , , ]. This phosphorylation reaction finds application in synthesizing various compounds, including pharmaceuticals, pesticides, and nucleotides. The reagent's effectiveness stems from its ability to introduce a phosphate group into an alcohol molecule selectively and efficiently.

Q2: Can you illustrate the mechanism of action of this compound in phosphorylation reactions?

A2: this compound reacts with an alcohol in a two-step process. First, one chloride atom on the phosphorodichloridate is displaced by the alcohol's hydroxyl group, forming a phosphodiester intermediate. This intermediate is then reacted with an amine, leading to the displacement of the 4-nitrophenyl group and the formation of a new phosphoramidate bond. [, ]. This makes it particularly useful for synthesizing phosphorylated derivatives of various biologically active compounds.

Q3: What are some examples of compounds synthesized using this compound as a phosphorylating agent?

A3: Researchers have successfully utilized this compound to synthesize a range of phosphorylated compounds, including: * Phosphorylated stavudine derivatives: These compounds, synthesized by reacting this compound with stavudine and various cyclic amines or amino acid esters, exhibit notable antibacterial and antioxidant properties []. * Phosphorylated ribavirin derivatives: Synthesized through a similar reaction scheme, these derivatives demonstrated potent in vitro anticancer activity against MCF-7 breast cancer cell lines []. * Mixed phosphoric diesters of α-tocopherol and ethylene glycol analogs: These compounds were prepared by reacting this compound with dl-α-tocopherol and various ethylene glycol analogs. The resulting esters, particularly those derived from pentaethylene glycol and polyethylene glycol 600, displayed enhanced water solubility [].

Q4: How does the 4-nitrophenyl group contribute to the reactivity of this compound?

A4: The 4-nitrophenyl group acts as a good leaving group in substitution reactions. This is due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge that develops on the leaving group upon nucleophilic attack. This enhanced reactivity facilitates the formation of desired phosphorylated products. [, , , ].

Q5: Are there any concerns regarding the stability of this compound?

A5: this compound is sensitive to moisture and readily hydrolyzes upon contact with water. Therefore, it is crucial to store and handle this reagent under anhydrous conditions to prevent degradation. Typically, it is stored under a dry inert atmosphere and handled using standard air-free techniques. [, ]

Q6: How is this compound typically characterized and what are its key spectroscopic features?

A6: Characterization of this compound commonly involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR), infrared (IR) spectroscopy, and mass spectrometry. In addition to these spectroscopic methods, elemental analysis can be employed to confirm the compound's purity and composition. [, ]

Q7: What are some alternatives to this compound for phosphorylation reactions?

A7: While this compound is a widely used phosphorylating agent, several alternatives exist, each with its advantages and disadvantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.